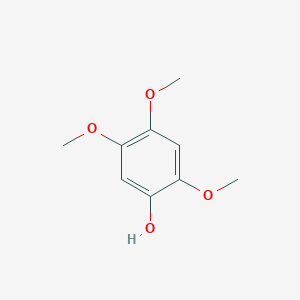

2,4,5-Trimethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,5-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, characterized by the presence of three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its various applications in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 2,4,5-Trimethoxyphenol (TMP) are diverse and include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

TMP interacts with its targets in a way that inhibits their function. For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits tubulin polymerization, a crucial process in cell division . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

TMP affects various biochemical pathways through its interaction with its targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation . TMP’s inhibition of TrxR affects the cellular redox state, potentially leading to oxidative stress .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that tmp may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of TMP’s action are diverse due to its multiple targets. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Additionally, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Biochemical Analysis

Biochemical Properties

The 2,4,5-Trimethoxyphenol group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the this compound group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The this compound group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of this compound-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Molecular Mechanism

The this compound group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the this compound moiety has been determined by several investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethoxyphenol can be synthesized through several methods. One common method involves the methylation of 2,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. Another method involves the demethylation of 2,4,5-trimethoxybenzaldehyde using boron tribromide.

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of 2,4,5-trihydroxybenzaldehyde using dimethyl sulfate or methyl chloride in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro, sulfo, and halogenated derivatives

Scientific Research Applications

2,4,5-Trimethoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

3,4,5-Trimethoxyphenol: Similar in structure but with different substitution patterns.

2,4,6-Trimethoxyphenol: Another isomer with distinct chemical properties.

2,4,5-Trimethoxybenzaldehyde: A related compound with an aldehyde group instead of a hydroxyl group.

Uniqueness: 2,4,5-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

2,4,5-Trimethoxyphenol, also known as 3,4,5-trimethoxyphenol, is a phenolic compound characterized by three methoxy groups attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- CAS Number : 642-71-7

- Melting Point : 143°C to 148°C

- Solubility : Soluble in chloroform; light-sensitive.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its derivative compounds that showed enhanced activity compared to the parent compound. For instance:

- Compound 7g , a derivative of this compound, demonstrated potent antiproliferative activity against MGC-803 and MFC cell lines with IC₅₀ values of 11.05 ± 1.58 μM and 13.73 ± 2.04 μM respectively .

- The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 7g | MGC-803 | 11.05 ± 1.58 |

| MFC | 13.73 ± 2.04 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines:

- In vitro studies showed that derivatives of this compound could induce significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .

- The IC₅₀ values for these compounds ranged around the 80 µM level .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Research suggests that it can scavenge free radicals effectively:

- A combined experimental and theoretical investigation revealed its substantial antioxidant capacity . This property is crucial for mitigating oxidative stress-related diseases.

Case Studies

- Antiproliferative Effects on Cancer Cells :

- Synthesis of Derivatives :

Properties

IUPAC Name |

2,4,5-trimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPHIMRKLSEULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.